1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid
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Overview
Description
1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methoxy group at the 4-position of the phenyl ring, a nitro group at the 6-position of the indazole ring, and a carboxylic acid group at the 3-position of the indazole ring
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 1-(4-methoxyphenyl)-1H-indazole-3-carboxylic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the indazole ring.
Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated indazole derivative in the presence of a palladium catalyst. This method allows for the formation of the carbon-carbon bond between the phenyl and indazole rings, followed by nitration and carboxylation steps to introduce the nitro and carboxylic acid groups, respectively .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
The major products formed from these reactions include the corresponding amine, substituted phenyl derivatives, and esters of the carboxylic acid group .
Scientific Research Applications
1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being evaluated for their efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-indazole-3-carboxylic acid: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
1-(4-Methoxyphenyl)-6-amino-1H-indazole-3-carboxylic acid: Contains an amino group instead of a nitro group, which can alter its pharmacological properties and reactivity.
1-(4-Methoxyphenyl)-1H-indazole-3-carboxamide: The carboxylic acid group is replaced with a carboxamide group, affecting its solubility and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as the presence of the nitro group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-nitroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-23-11-5-2-9(3-6-11)17-13-8-10(18(21)22)4-7-12(13)14(16-17)15(19)20/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASPBUVPSJLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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